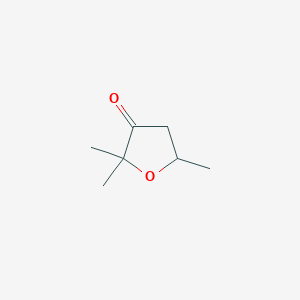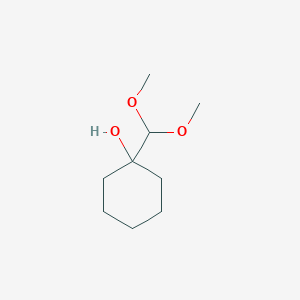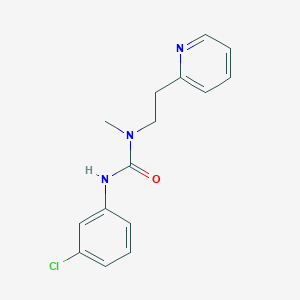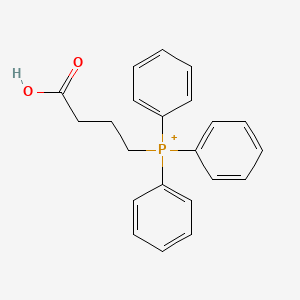
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide is a quaternary ammonium compound with a unique structure that includes a phenylmethyl group attached to a dihydroisoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves the quaternization of 3,4-dihydroisoquinoline with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
Starting Materials: 3,4-dihydroisoquinoline and benzyl bromide.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Procedure: The 3,4-dihydroisoquinoline is dissolved in the solvent, and benzyl bromide is added dropwise. The mixture is then heated under reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the product is precipitated by adding a non-solvent such as diethyl ether. The precipitate is then filtered and washed to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium chloride, or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium chloride, acetate, etc.
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with cellular components. The compound can interact with cell membranes, leading to increased permeability and disruption of cellular processes. It may also inhibit specific enzymes or receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylisoquinolinium Bromide: Similar structure but lacks the dihydroisoquinoline ring.
Phenylmethylisoquinolinium Chloride: Similar structure but with a chloride ion instead of bromide.
Tetrahydroisoquinolinium Compounds: Fully saturated isoquinoline ring.
Uniqueness
2-(Phenylmethyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to its specific structure, which combines the properties of both the phenylmethyl and dihydroisoquinoline moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
84500-82-3 |
|---|---|
Molekularformel |
C16H16BrN |
Molekulargewicht |
302.21 g/mol |
IUPAC-Name |
2-benzyl-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C16H16N.BrH/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;/h1-9,13H,10-12H2;1H/q+1;/p-1 |
InChI-Schlüssel |
IFFBBCRSFUXBSQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1C[N+](=CC2=CC=CC=C21)CC3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine](/img/structure/B14145334.png)
![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)

![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)




![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)

![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)

![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)

